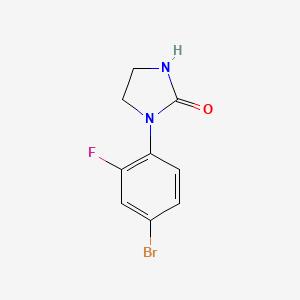

1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFN2O/c10-6-1-2-8(7(11)5-6)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVHRHLJJSVHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromo-2-fluoroaniline and imidazolidin-2-one.

Reaction Conditions: The reaction between 4-bromo-2-fluoroaniline and imidazolidin-2-one is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. The reaction is typically conducted in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

Oxidation and Reduction: The imidazolidin-2-one moiety can undergo oxidation and reduction reactions. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow for the exploration of new therapeutic targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromine and fluorine atoms on the phenyl ring play a crucial role in these interactions, influencing the binding affinity and specificity. The imidazolidin-2-one moiety can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Halogen Effects: Bromine and fluorine substituents enhance lipophilicity and influence electronic properties. For example, the 4-bromo-2-fluorophenyl group in the target compound likely increases steric hindrance compared to non-halogenated analogs like 1-(2-pyridyl)imidazolidin-2-one .

Key Observations :

- Anticancer Activity : Cu(II) complexes of imidazolidin-2-one derivatives exhibit potent activity, with efficacy influenced by ligand substituents. For instance, tert-butyl groups enhance nuclease activity , while methoxy groups improve solubility .

- Antimicrobial Potential: Copper complexes of 1-(isoquinolin-3-yl)imidazolidin-2-one demonstrate broad-spectrum activity, suggesting halogenated analogs like the target compound may also be viable candidates .

Biological Activity

1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on cytotoxicity, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure

The compound features an imidazolidinone ring substituted with a bromine and a fluorine atom on the phenyl group. This unique structure may influence its interaction with biological targets, enhancing its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines, which is crucial for its evaluation as a potential anticancer agent.

Cytotoxicity Studies

A series of studies have assessed the cytotoxic effects of this compound against human cancer cell lines. The results are summarized in Table 1 below:

The IC50 values indicate the concentration required to inhibit cell viability by 50%. These results suggest that the compound has significant cytotoxic effects, particularly against colon and breast cancer cell lines.

The mechanism by which this compound exerts its cytotoxic effects may involve several pathways:

- Inhibition of Cell Proliferation : The compound appears to disrupt the cell cycle, leading to increased apoptosis in cancer cells.

- Targeting Specific Pathways : Preliminary studies suggest that it may affect pathways related to cell survival and proliferation, although further research is needed to elucidate these mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in optimizing its biological activity. Substituents on the phenyl ring significantly influence its potency and selectivity:

- Bromine and Fluorine Substitution : The presence of bromine enhances lipophilicity, potentially improving membrane permeability, while fluorine may stabilize the compound and enhance binding affinity to biological targets.

Case Studies

Several case studies have documented the efficacy of similar imidazolidinone derivatives in preclinical settings:

- Study A : Investigated a closely related compound's effect on tumor growth in xenograft models, demonstrating significant tumor reduction compared to controls.

- Study B : Explored the pharmacokinetics of imidazolidinones, revealing favorable absorption and distribution profiles.

These studies underscore the potential for further development of this compound as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one, and what are the critical optimization parameters?

The synthesis typically involves multi-step reactions, such as nitration, chlorination, and N-alkylation, starting from precursors like pyridin-4-ol and 4-bromo-2-fluoroaniline . Key optimization parameters include reaction temperature (e.g., maintaining ≤60°C during nitration), stoichiometric ratios of reagents (e.g., excess chlorinating agents), and purification techniques like column chromatography or recrystallization to isolate intermediates. Solvent selection (e.g., DMF for nucleophilic substitutions) and catalyst use (e.g., Pd-based catalysts for coupling reactions) are also critical for yield improvement.

Q. How can the structural conformation of this compound be validated experimentally?

X-ray crystallography is the gold standard for structural validation. Programs like SHELX are used for refinement, leveraging diffraction data to resolve bond angles, torsional strain, and non-planar conformations caused by steric interactions (e.g., between halogen atoms and the imidazolidinone core) . Complementary techniques include:

- NMR spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/fluoro substituents).

- Mass spectrometry : For molecular weight verification (e.g., [M+H]+ at m/z 285.0).

- IR spectroscopy : To identify carbonyl stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Q. What are the preliminary biological screening strategies for this compound?

Initial screening focuses on cytotoxicity assays (e.g., MTT on cancer cell lines like H2228 for antiproliferative effects) and enzyme inhibition studies (e.g., cytochrome P450 isoforms via fluorometric assays) . Dose-response curves (IC₅₀ determination) and selectivity indices (comparison with non-target cells) are prioritized. Structural analogs with imidazolidinone cores (e.g., ALK inhibitors) provide reference bioactivity profiles .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for halogenated imidazolidinones like this compound?

SAR studies involve systematic substitutions at the phenyl ring (e.g., replacing Br with Cl or CF₃) and modifications to the imidazolidinone core (e.g., introducing methyl or hydroxy groups). Key steps include:

- Synthetic diversification : Using nucleophilic aromatic substitution (e.g., Br → NH₂) or Suzuki-Miyaura couplings to append functional groups .

- Biological profiling : Testing analogs against target enzymes (e.g., ALK, cytochrome P450) to correlate substituent effects with IC₅₀ shifts.

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities and steric clashes .

Q. What methodologies resolve contradictions in reported bioactivity data for halogenated imidazolidinones?

Contradictions often arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. Mitigation strategies include:

- Reproducibility checks : Independent synthesis and bioassays under standardized conditions (e.g., ATP-based luminescence for kinase assays).

- Purity validation : HPLC (≥95% purity) and elemental analysis to rule out byproduct interference .

- Meta-analysis : Cross-referencing data with structurally related compounds (e.g., 1-(4-Chlorophenyl)imidazolidin-2-one) to identify trends .

Q. How can the metabolic stability of this compound be assessed in preclinical studies?

- In vitro assays : Liver microsomal stability tests (human/rat) to measure half-life (t₁/₂) and intrinsic clearance.

- Metabolite identification : LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).

- CYP inhibition screening : Fluorescent probes for CYP3A4, CYP2D6, etc., to assess drug-drug interaction risks .

Q. What crystallographic challenges arise during refinement of halogenated imidazolidinones, and how are they addressed?

Halogen atoms (Br, F) introduce heavy-atom effects, complicating electron density maps. Solutions include:

- High-resolution data : Collecting diffraction data at synchrotron sources (≤0.8 Å resolution).

- Anisotropic refinement : Using SHELXL to model displacement parameters for Br/F atoms .

- Twinned crystals : Applying twin laws (e.g., HKLF5 format in SHELX) to correct for pseudo-merohedral twinning .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

| Intermediate | Reaction Step | Characterization (NMR δ, ppm) | Yield (%) | Ref |

|---|---|---|---|---|

| Nitro precursor | Nitration of pyridin-4-ol | ¹H: 8.2 (d, Ar-H), 6.9 (s, NH) | 65 | |

| Chlorinated intermediate | Chlorination with POCl₃ | ¹³C: 152.1 (C=O), 128.5 (C-Br) | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.